3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine
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Overview
Description
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine is a heterocyclic compound that features both an oxadiazole ring and a morpholine ring. The presence of these two functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions often involve specific temperatures and solvents to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups .
Scientific Research Applications
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions that modulate the activity of these targets. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but may have different substituents, leading to variations in their chemical and biological properties.
Morpholine Derivatives: These compounds feature the morpholine ring and may have different functional groups attached, affecting their solubility and reactivity.
Uniqueness
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine is unique due to the combination of the oxadiazole and morpholine rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine |
InChI |
InChI=1S/C12H13N3O2/c1-2-4-9(5-3-1)12-14-11(15-17-12)10-8-16-7-6-13-10/h1-5,10,13H,6-8H2 |
InChI Key |
RLYDOGRYZYMWTD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NOC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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